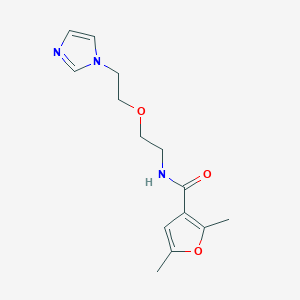

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features both imidazole and furan moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while furan is a five-membered ring with one oxygen atom

Properties

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-11-9-13(12(2)20-11)14(18)16-4-7-19-8-6-17-5-3-15-10-17/h3,5,9-10H,4,6-8H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAHIMZUFOFVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCOCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and furan intermediates. One common approach is to first synthesize the imidazole derivative through a cyclization reaction involving a nitrile and an amine . The furan derivative can be prepared via a similar cyclization process involving a dicarbonyl compound and an amine . These intermediates are then coupled through an etherification reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The imidazole ring can be reduced to form an imidazoline derivative.

Substitution: Both the imidazole and furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

Oxidation: Furanone derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole and furan derivatives.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For example, the imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Omeprazole: An antiulcer agent containing an imidazole ring.

Metronidazole: An antibacterial agent containing an imidazole ring.

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is unique due to the presence of both imidazole and furan moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds containing only one of these rings .

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound characterized by its unique structural features, including an imidazole ring and a furan moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Imidazole Ring : Known for its role in biological systems and as a pharmacophore in drug design.

- Furan Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with imidazole and furan structures exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | C. albicans | TBD |

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely documented. This compound may interact with various molecular targets involved in cancer cell proliferation.

Case Study: Anticancer Activity Evaluation

A study focused on the cytotoxic effects of imidazole derivatives on human cancer cell lines demonstrated that compounds with similar structures could inhibit cell growth significantly.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The imidazole ring can chelate metal ions and inhibit metalloenzymes.

- Receptor Modulation : The compound may interact with specific receptors, altering their activity and downstream signaling pathways.

Q & A

Q. Step 2: In Vitro Assays

- Dose-Response Curves : Use a 10-point dilution series (1 nM–100 µM) to determine IC₅₀ values.

- Counter-Screens : Assess off-target effects via receptor-binding assays (e.g., radioligand displacement for GPCRs) .

Q. Step 3: Computational Modeling

- Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability over 100-ns trajectories .

What strategies resolve contradictions in biological activity data across studies for this compound?

Answer:

Common Causes of Discrepancies :

- Purity Variability : Impurities (e.g., hydrolyzed carboxamide) may skew results. Validate purity via HPLC (>98%) and LCMS .

- Assay Conditions : Differences in buffer pH or co-solvents (e.g., DMSO concentration) can alter protonation states.

Q. Resolution Strategies :

Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with biophysical methods like surface plasmon resonance (SPR) .

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Crystallographic Validation : Resolve target-compound co-crystals to confirm binding mode discrepancies .

How do substitutions on the furan and imidazole rings affect the compound’s pharmacological profile?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Furan Methyl Groups :

- 2-Methyl : Enhances metabolic stability by sterically blocking oxidation.

- 5-Methyl : Increases logP, improving blood-brain barrier penetration .

- Imidazole Modifications :

- N1-Substitution : Bulky groups (e.g., benzyl) reduce off-target binding but may decrease solubility.

- Ethoxyethyl Spacer : Lengthening the chain improves flexibility, potentially enhancing binding to deep catalytic pockets .

Q. Methodology :

- Parallel Synthesis : Prepare analogs via solid-phase peptide synthesis (SPPS) with varied substituents.

- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.